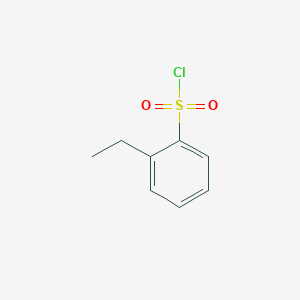

2-ethylbenzenesulfonyl Chloride

Descripción general

Descripción

2-Ethylbenzenesulfonyl chloride (2-EBSC), also known as ethylbenzenesulfonyl chloride or ethylbenzenesulfonyl dichloride, is an organosulfur compound with the chemical formula C6H5SO2Cl2. It is a colorless to pale yellow liquid with a pungent odor and is soluble in most organic solvents. 2-EBSC has a variety of applications in the synthesis and manufacture of pharmaceuticals, dyes, and other organic compounds.

Aplicaciones Científicas De Investigación

Solid-Phase Synthesis Applications

Polymer-supported benzenesulfonamides, created using immobilized primary amines and 2/4-nitrobenzenesulfonyl chloride, play a significant role in solid-phase synthesis. They serve as key intermediates in various chemical transformations, leading to diverse privileged scaffolds. This is particularly important for facilitating unusual rearrangements and broadening the range of synthesizable compounds (Fülöpová & Soural, 2015).

Derivative Synthesis

A novel synthetic route for 3-formylbenzenesulfonyl chloride derivatives has been developed from corresponding benzaldehydes. The key step involves converting aldehyde bisulfite adducts to the target compounds, leading to a series of derivatives identified by chemical derivatization methods (Bao et al., 2017).

Reaction Dynamics

The reaction of 2-formylbenzenesulfonyl chloride with primary amines results in either sulfonamido Schiff bases or 2-formylbenzenesulfonamides, depending on the amine concentration. This reaction is complex, involving equilibrium mixtures and different phase behaviors (Rajeev et al., 1994).

Hydroxyl Group Activation

4-Fluorobenzenesulfonyl chloride is an effective agent for activating hydroxyl groups on solid supports like functionalized polystyrene microspheres, Sepharose beads, or cellulose rods and hollow fibers. This is crucial for the covalent attachment of biologicals to solid phases (Chang et al., 1992).

Oxidation Applications

The 2-nitrobenzene peroxysulfonyl radical, generated from 2-nitrobenzenesulfonyl chloride and superoxide, is used for oxidizing substrates containing benzylic methylene groups to ketones under mild conditions (Kim et al., 1989).

Polymer Synthesis

Glycol dibenzenesulfonate, synthesized through benzenesulfonyl chloride and ethylene glycol, is an important intermediate in polymer synthesis. Its production process has been optimized for economic efficiency and higher yield ratios (Shufen, 2001).

Safety and Hazards

Mecanismo De Acción

Mode of Action

The mode of action of 2-ethylbenzenesulfonyl chloride is primarily through its reactivity as a sulfonyl chloride. Sulfonyl chlorides are electrophilic at the sulfur atom, making them susceptible to nucleophilic attack by amines, alcohols, and water. This results in the formation of sulfonamides, sulfonate esters, and sulfonic acids respectively .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These include temperature, pH, and the presence of other reactive species. For instance, sulfonyl chlorides are typically stable under dry conditions but will readily hydrolyze in the presence of moisture .

Análisis Bioquímico

Biochemical Properties

2-Ethylbenzenesulfonyl chloride plays a significant role in biochemical reactions, particularly in the synthesis of sulfonamides and sulfonate esters. It interacts with various enzymes, proteins, and other biomolecules. For instance, it reacts with amines to form sulfonamides, which are crucial in medicinal chemistry for their antibacterial properties. The interaction involves the nucleophilic attack of the amine on the sulfonyl chloride group, leading to the formation of a sulfonamide bond .

Cellular Effects

This compound affects various types of cells and cellular processes. It can influence cell function by modifying proteins and enzymes through sulfonylation. This modification can impact cell signaling pathways, gene expression, and cellular metabolism. For example, the sulfonylation of proteins can alter their activity, stability, and interactions with other biomolecules, thereby affecting cellular processes .

Molecular Mechanism

The molecular mechanism of this compound involves its ability to act as an electrophile, reacting with nucleophiles such as amines and alcohols. This reaction forms sulfonamide or sulfonate ester bonds, respectively. The compound can inhibit or activate enzymes by modifying their active sites through sulfonylation. This modification can lead to changes in gene expression by altering the activity of transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard conditions but can degrade over time, especially in the presence of moisture. Long-term exposure to this compound can lead to cumulative effects on cellular function, including changes in protein activity and gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant biochemical and physiological changes. High doses can cause toxic or adverse effects, including cellular damage and disruption of metabolic processes. Threshold effects are observed, where a certain dosage level is required to elicit a noticeable response .

Metabolic Pathways

This compound is involved in various metabolic pathways. It can be metabolized by enzymes such as cytochrome P450, which oxidizes the compound to more polar metabolites. These metabolites can then undergo further reactions, such as conjugation with glucuronic acid, to increase their solubility and facilitate excretion. The compound can also affect metabolic flux and metabolite levels by modifying key enzymes involved in metabolic pathways .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes. The compound’s localization and accumulation can be influenced by its interactions with specific proteins and cellular structures .

Subcellular Localization

This compound is localized in various subcellular compartments, including the cytoplasm and organelles such as the endoplasmic reticulum and mitochondria. Its activity and function can be affected by its subcellular localization, which is determined by targeting signals and post-translational modifications. These modifications can direct the compound to specific compartments, where it can exert its biochemical effects .

Propiedades

IUPAC Name |

2-ethylbenzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClO2S/c1-2-7-5-3-4-6-8(7)12(9,10)11/h3-6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIZNEYWXYFVEBF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC=C1S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10372023 | |

| Record name | 2-ethylbenzenesulfonyl Chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10372023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34586-43-1 | |

| Record name | 2-Ethylbenzenesulfonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=34586-43-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-ethylbenzenesulfonyl Chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10372023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-ethylbenzene-1-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

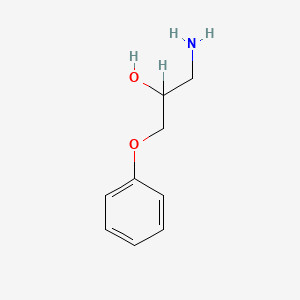

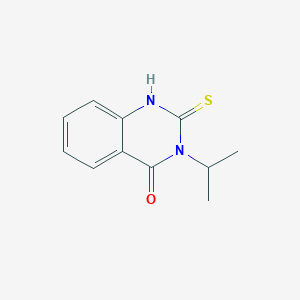

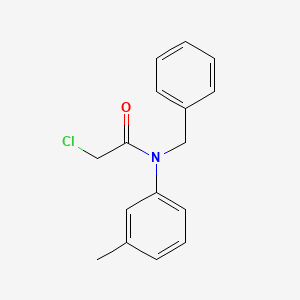

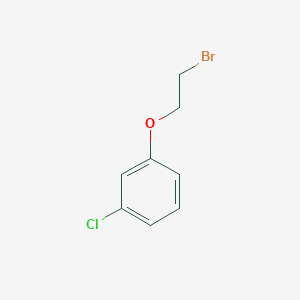

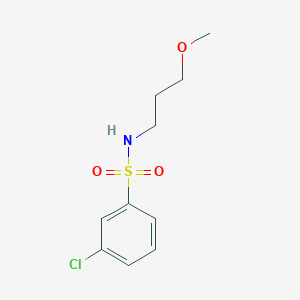

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[4-(Azepan-1-yl)phenyl]ethan-1-one](/img/structure/B1271814.png)

![4-amino-5-[(4-chlorophenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1271851.png)